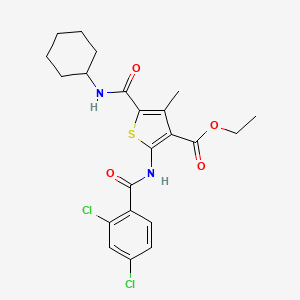

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

Beschreibung

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative featuring a 4-methylthiophene core substituted at positions 2, 3, and 4. The compound includes:

- Ethyl ester at position 3, enhancing lipophilicity and metabolic stability.

- Cyclohexylcarbamoyl moiety at position 5, introducing a lipophilic cyclohexyl group that may influence membrane permeability.

Synthesis of such thiophene derivatives typically follows the Gewald method, which involves cyclocondensation of ketones, α-cyanoesters, and sulfur . Structural characterization of analogous compounds has been achieved via X-ray crystallography using SHELX software suites, which are widely employed for small-molecule refinement and crystallographic data processing .

Eigenschaften

Molekularformel |

C22H24Cl2N2O4S |

|---|---|

Molekulargewicht |

483.4 g/mol |

IUPAC-Name |

ethyl 5-(cyclohexylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C22H24Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,25,28)(H,26,27) |

InChI-Schlüssel |

JADVNYREAUHNIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include cyclohexyl isocyanate, 2,4-dichlorobenzoyl chloride, and ethyl 4-methylthiophene-3-carboxylate. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Thiolen oder anderen reduzierten Derivaten führen.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden führen, während die Reduktion Thiole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat würde von seinen spezifischen Interaktionen mit molekularen Zielstrukturen abhängen. Es könnte die Bindung an bestimmte Enzyme oder Rezeptoren, die Veränderung biochemischer Pfade oder die Modulation zellulärer Funktionen beinhalten.

Wirkmechanismus

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. It might involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : The target compound’s cyclohexyl and dichlorophenyl groups confer higher lipophilicity compared to the dioxaindan-methyl analog , which may improve cell permeability but reduce aqueous solubility.

- Bioactivity Potential: Halogenated aryl groups (e.g., 2,4-dichlorobenzamido) are associated with antimicrobial and kinase-inhibitory properties, whereas chloroacetamido groups (as in ) may exhibit alkylating activity .

- Synthetic Complexity : The Gewald synthesis route (used for thiophene cores ) is common, but introducing dichlorobenzamido requires precise acylation steps, increasing synthetic difficulty compared to simpler carboxamides .

Crystallographic and Computational Analysis

- Target Compound: No direct crystallographic data is available, but analogous thiophene-carboxylates (e.g., ) show planar thiophene cores with substituents adopting staggered conformations to minimize steric clashes.

- Software Tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard for analyzing such structures, enabling precise bond-length and angle measurements .

Biologische Aktivität

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula: C18H21Cl2N2O3S

- Molecular Weight: 404.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Its thiophene ring and amide functionalities contribute to its reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds with thiophene structures often exhibit antimicrobial properties. Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro studies have demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have indicated that it can induce apoptosis (programmed cell death) through the activation of caspase pathways. The IC50 values observed were approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. The results indicated superior efficacy against resistant strains of bacteria compared to conventional treatments, highlighting its potential as a novel antimicrobial agent.

- Cancer Cell Line Study : A recent publication detailed the effects of this compound on MCF-7 cells, where it was found to significantly reduce cell viability and promote apoptosis through mitochondrial pathways.

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound led to reduced swelling and pain response, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.